molecular formula C26H22FN5O3 B3020836 2-(4-fluorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922098-70-2

2-(4-fluorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No. B3020836
M. Wt: 471.492
InChI Key: LAVDBSMAKXUYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C26H22FN5O3 and its molecular weight is 471.492. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(4-fluorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(4-fluorophenoxy)acetamide, which is then coupled with 2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylamine to form the final product.

Starting Materials
4-fluoroaniline, 2-bromoanisole, acetic anhydride, sodium acetate, naphthalene, ethyl acetoacetate, hydrazine hydrate, sodium hydroxide, ethyl chloroacetate, ethylamine

Reaction
Step 1: Synthesis of 2-(4-fluorophenoxy)acetamide, a. React 4-fluoroaniline with acetic anhydride and sodium acetate to form 4-fluoroacetanilide., b. React 4-fluoroacetanilide with 2-bromoanisole and potassium carbonate to form 2-(4-fluorophenoxy)acetamide., Step 2: Synthesis of 2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylamine, a. React naphthalene with ethyl acetoacetate and hydrazine hydrate to form 5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine., b. React 5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine with ethyl chloroacetate and sodium hydroxide to form 2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylacetate., c. React 2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylacetate with ethylamine to form 2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylamine., Step 3: Coupling of 2-(4-fluorophenoxy)acetamide and 2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylamine, a. React 2-(4-fluorophenoxy)acetamide with 2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylamine in the presence of a coupling agent such as EDCI or HATU to form the final product, 2-(4-fluorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5O3/c27-20-8-10-21(11-9-20)35-16-24(33)28-12-13-32-25-23(14-30-32)26(34)31(17-29-25)15-19-6-3-5-18-4-1-2-7-22(18)19/h1-11,14,17H,12-13,15-16H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVDBSMAKXUYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=C(C3=O)C=NN4CCNC(=O)COC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

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